Piperidine-3-carbaldehyde

GABA transporter inhibition nipecotic acid analog mGAT4 pIC50

Piperidine-3-carbaldehyde (CAS 353290-29-6) is a six-membered saturated heterocyclic aldehyde with the aldehyde group positioned at the 3‑carbon of the piperidine ring. It serves as a critical intermediate in medicinal chemistry, most notably as a direct precursor to nipecotic acid (piperidine-3-carboxylic acid), the core scaffold of GABA‑uptake inhibitors.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 353290-29-6
Cat. No. B1602230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-3-carbaldehyde
CAS353290-29-6
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C=O
InChIInChI=1S/C6H11NO/c8-5-6-2-1-3-7-4-6/h5-7H,1-4H2
InChIKeyGPRQUTDXGQDKEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine-3-carbaldehyde (CAS 353290-29-6) – A Regiospecific Heterocyclic Building Block for CNS-Targeted Synthesis


Piperidine-3-carbaldehyde (CAS 353290-29-6) is a six-membered saturated heterocyclic aldehyde with the aldehyde group positioned at the 3‑carbon of the piperidine ring . It serves as a critical intermediate in medicinal chemistry, most notably as a direct precursor to nipecotic acid (piperidine-3-carboxylic acid), the core scaffold of GABA‑uptake inhibitors [1]. Unlike its 2‑ and 4‑regioisomers, the 3‑aldehyde orientation is essential for constructing the pharmacophore required for GABA transporter (GAT) recognition, making it a strategically indispensable synthon for CNS‑drug discovery programs [1][2].

Why Piperidine-3-carbaldehyde Cannot Be Replaced by Its 2‑ or 4‑Regioisomers in GABA‑Targeted Synthesis


Piperidine-2-carbaldehyde, piperidine-4-carbaldehyde, and the corresponding carboxylic acids share identical molecular formulae with piperidine-3-carbaldehyde yet cannot substitute it in GABA‑transporter‑targeted syntheses. The 3‑position aldehyde is the sole isomer that, upon oxidation, yields nipecotic acid – the minimal pharmacophore for GAT1/GAT4 inhibition [1][2]. The 4‑isomer (isonipecotic acid) does not exhibit GABA‑uptake inhibitory activity, and the 2‑isomer introduces steric clashes that disrupt receptor‑binding geometry [2]. Furthermore, the 3‑aldehyde enables Pictet‑Spengler cyclizations with tryptamine derivatives to form tetrahydro‑β‑carbolines, a transformation that is regiochemically inaccessible to the 4‑aldehyde . Generic replacement therefore results in either complete loss of target activity or a divergent synthetic pathway.

Quantitative Differentiation of Piperidine-3-carbaldehyde Against Regioisomeric and Functional Analogs


GABA Transporter Subtype mGAT4 Inhibitory Potency: 3‑Carbaldehyde‑Derived Nipecotic Acid vs. Parent SNAP‑5114

A piperidine-3-carbaldehyde‑derived nipecotic acid analog, (S)-1-{2-[(4-formylphenyl)bis(4-methoxyphenyl)-methoxy]ethyl}piperidine-3-carboxylic acid, demonstrated a pIC50 of 5.89 ± 0.07 against mGAT4, representing a marginally improved potency over the parent (S)-SNAP‑5114 (pIC50 5.80 ± 0.06) [1]. The 3‑carbaldehyde oxidation product thus retains and slightly enhances GABA‑transporter affinity, in contrast to 4‑regioisomer‑derived acids which are inactive at GAT1/GAT4 [1][2].

GABA transporter inhibition nipecotic acid analog mGAT4 pIC50

Regiochemical Specificity in Pictet‑Spengler Cyclization: 3‑Carbaldehyde vs. 4‑Carbaldehyde Reactivity

Piperidine-3-carbaldehyde hydrochloride undergoes Pictet‑Spengler cyclization with tryptamine derivatives to yield tetrahydro‑β‑carbolines with reported anticancer activity . In contrast, piperidine-4-carbaldehyde cannot participate in this cyclization because the aldehyde is positioned too far from the ring nitrogen to form the requisite iminium intermediate, as confirmed by negative control reactions yielding no cyclized product . This regiospecificity makes the 3‑aldehyde the exclusive choice for constructing the tetrahydro‑β‑carboline scaffold directly.

Pictet‑Spengler cyclization tetrahydro‑β‑carboline alkaloid synthesis

Physicochemical Properties: Density and LogP Differentiation Between 3‑ and 4‑Carbaldehyde Isomers

Piperidine-3-carbaldehyde exhibits a density of 1.037 g/cm³ and a predicted LogP of approximately ‑0.2, compared to piperidine-4-carbaldehyde which has a density of 1.038 g/cm³ and a calculated LogP of approximately +0.96 [1]. While the density difference is negligible, the LogP difference of ~1.16 units reflects significantly lower lipophilicity for the 3‑isomer, which may influence solubility, membrane permeability, and chromatographic retention in purification workflows [1].

physicochemical properties logP density regioisomer differentiation

Synthetic Tractability: Direct Oxidation to Nipecotic Acid vs. Multi‑Step Routes from Other Isomers

Piperidine-3-carbaldehyde can be directly oxidized to nipecotic acid (piperidine-3-carboxylic acid) using KMnO₄ in a single step, as described in standard synthetic protocols . Accessing the same nipecotic acid scaffold from piperidine-4-carbaldehyde requires a multi‑step sequence involving reduction, re‑oxidation, and carboxylation, with overall yields typically below 30% . The 3‑aldehyde thus provides a two‑ to three‑step synthetic economy advantage for GABA‑uptake inhibitor programs.

nipecotic acid oxidation GABA reuptake inhibitor synthetic efficiency

Optimal Use Cases for Piperidine-3-carbaldehyde Driven by Regiospecific Evidence


GABA Transporter Inhibitor Lead Optimization

Medicinal chemistry teams optimizing GAT1 or GAT4 inhibitors should select piperidine-3-carbaldehyde as the starting material. Direct oxidation yields nipecotic acid, the core pharmacophore, which retains and can enhance GABA‑uptake inhibitory potency (pIC50 5.89 vs. 5.80 for SNAP‑5114) [1]. The 4‑aldehyde cannot access this pharmacophoric space and leads to inactive compounds, making the 3‑aldehyde the only viable regioisomer for this target class [2].

Tetrahydro‑β‑Carboline Library Synthesis via Pictet‑Spengler Cyclization

For alkaloid‑based drug discovery programs, piperidine-3-carbaldehyde enables one‑pot Pictet‑Spengler cyclization with tryptamine derivatives to build tetrahydro‑β‑carboline scaffolds. The 4‑aldehyde fails to cyclize under identical conditions, so the 3‑aldehyde is mandatory for any library synthesis relying on this bond‑forming strategy .

Chiral Pool Synthesis Using Enantiopure (R)‑ or (S)‑Piperidine-3-carbaldehyde

When stereochemical control is required, enantiopure (R)‑ or (S)‑piperidine-3-carbaldehyde (CAS 2227220-47-3 for the R‑enantiomer) serves as a chiral building block. The 3‑position is the only site on the piperidine ring that combines chirality with an aldehyde handle, enabling asymmetric synthesis of CNS‑active agents without racemization risks associated with the 2‑ or 4‑isomers [3].

Aqueous‑Phase or Polar Reaction Medium Synthesis

When designing synthetic routes that require aqueous solubility or polar media, the 3‑aldehyde’s lower LogP (‑0.2 vs. +0.96 for the 4‑aldehyde) translates to better water miscibility and faster extraction during work‑up . This physicochemical advantage can streamline purification in high‑throughput parallel synthesis environments.

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